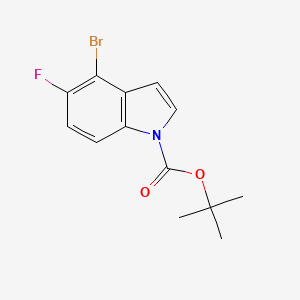

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate

Description

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate is a halogenated indole derivative characterized by a tert-butyl carbamate group at the 1-position, a bromine substituent at the 4-position, and a fluorine atom at the 5-position of the indole ring. Its molecular formula is C₁₃H₁₃BrFNO₂, with a molecular weight of 330.15 g/mol (estimated). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances metabolic stability and bioavailability in drug candidates .

Properties

CAS No. |

1191028-52-0 |

|---|---|

Molecular Formula |

C13H13BrFNO2 |

Molecular Weight |

314.15 g/mol |

IUPAC Name |

tert-butyl 4-bromo-5-fluoroindole-1-carboxylate |

InChI |

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,1-3H3 |

InChI Key |

WTCDYHIGXQIODN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection of Indole Nitrogen

The synthesis typically begins with 5-fluoroindole as the core substrate. The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 5-fluoroindole-1-carboxylate. This protection is crucial to prevent unwanted side reactions during subsequent halogenation steps.

Alternative Halogenation Conditions and Variations

Additional halogenations, such as iodination, can be performed on the brominated intermediate using N-iodosuccinimide (NIS) in the presence of p-toluenesulfonic acid monohydrate to afford dihalogenated derivatives, although this is beyond the scope of the single bromination focus here.

Workup and Purification

After the halogenation reaction, the mixture is typically quenched with saturated aqueous sodium bicarbonate to neutralize acids and remove excess halogenating agents. The organic phase is extracted with ethyl acetate and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (commonly 95:5) to isolate the pure this compound.

Representative Reaction Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 5-Fluoroindole + di-tert-butyl dicarbonate, base | Formation of tert-butyl 5-fluoroindole-1-carboxylate (Boc protection) |

| 2 | NBS, NaH, dry DMF, 0 °C, 30 min | Selective bromination at 4-position to give this compound |

| 3 | Quench with saturated NaHCO3, extraction, drying | Workup and isolation of crude product |

| 4 | Silica gel chromatography (hexanes:EtOAc 95:5) | Purification to afford pure product |

Analysis of Reaction Parameters and Yields

The bromination step is sensitive to temperature and reagent stoichiometry. Low temperature (0 °C) favors regioselectivity by minimizing overbromination or substitution at undesired positions. Using NBS as the brominating agent provides controlled release of bromine, which is ideal for selective mono-bromination.

A typical yield reported for this bromination step is in the range of 70-80% after purification. The reaction time is relatively short (30 minutes to 1 hour), making this an efficient method.

A summary table comparing key reaction conditions and outcomes from literature is presented below:

| Parameter | Typical Conditions | Outcome / Notes |

|---|---|---|

| Starting material | tert-butyl 5-fluoroindole-1-carboxylate | Prepared by Boc protection of 5-fluoroindole |

| Brominating agent | N-bromosuccinimide (NBS) | Controlled bromination at 4-position |

| Solvent | Dry DMF | Polar aprotic solvent for good solubility |

| Temperature | 0 °C | Ensures regioselectivity |

| Reaction time | 30 minutes to 1 hour | Rapid reaction |

| Workup | Saturated NaHCO3 aqueous quench, EtOAc extraction | Neutralizes acid, removes impurities |

| Purification | Silica gel chromatography (hexanes:EtOAc 95:5) | Yields pure product |

| Yield | 70-80% | Good isolated yield |

Additional Notes and Perspectives

- The Boc protection step is essential to prevent N–H bromination or polymerization side reactions.

- Alternative solvents such as dichloromethane or acetonitrile are less commonly used due to solubility issues or lower selectivity.

- The use of sodium hydride prior to NBS addition is sometimes employed to ensure full deprotonation and prevent side reactions.

- The method is adaptable to similar substituted indoles, including 6-fluoro or benzyloxy-substituted analogs, as indicated by related patent literature.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl or alkyne-linked indole derivatives.

Scientific Research Applications

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-5-fluoroindole-1-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Substituent and Reactivity Analysis

- Halogen Position : Bromine at the 4-position (target compound) vs. 5-position (CAS 182344-70-3) alters regioselectivity in cross-coupling reactions. The 4-bromo derivative may favor electrophilic substitution at the indole’s 3-position .

- Fluorine vs. Hydrogen: The 5-fluoro substituent in the target compound improves lipophilicity (logP ~2.5) compared to non-fluorinated analogs (logP ~2.8 for CAS 182344-70-3), enhancing membrane permeability in drug candidates .

- Core Heterocycle : Indole (target compound) vs. indazole (CAS 1260782-03-3) or pyrimidine (CymitQuimica) scaffolds influence π-stacking interactions and binding affinity in kinase inhibitors .

Biological Activity

Tert-butyl 4-bromo-5-fluoroindole-1-carboxylate is an indole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈BrFNO₂

- Molecular Weight : 386.26 g/mol

- CAS Number : 2816914-01-7

- Structure : The compound features a tert-butyl group, a bromine atom, a fluorine atom, and a carboxylate functional group attached to an indole ring.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Research indicates that indole derivatives can interact with various molecular targets involved in cancer progression. This compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors or enzymes within cellular pathways, potentially modulating signaling cascades associated with cell growth and survival.

Potential Targets:

- Serotonin Receptors : Some indole derivatives have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and behavior.

- Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.

- Enzymatic Pathways : It might interfere with metabolic enzymes crucial for tumor growth.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating its potential as an antimicrobial agent.

-

Anticancer Efficacy :

- In vitro experiments on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound could reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.

Data Tables

Q & A

Basic: What are the key considerations when synthesizing tert-butyl 4-bromo-5-fluoroindole-1-carboxylate?

Methodological Answer:

The synthesis involves sequential functionalization of the indole core. Key steps include:

- Protection : Introduce the tert-butyl carbamate group at the indole N1 position using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine to prevent competing side reactions .

- Bromination and Fluorination : Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or THF). Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to avoid overhalogenation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization ensure high purity. Confirm success via ¹H/¹³C NMR (e.g., tert-butyl group at δ ~1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

Contradictions often arise from signal overlap (e.g., aromatic protons) or ambiguous NOE correlations. Strategies include:

- 2D NMR Techniques : Use HSQC to correlate ¹H and ¹³C signals and NOESY to confirm spatial proximity of substituents. For fluorinated analogs, ¹⁹F NMR helps identify electronic environments .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian or ORCA) to assign positions confidently .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify tert-butyl protons (singlet, δ 1.4 ppm), aromatic protons (split signals for Br/F substituents), and indole NH (absent due to Boc protection) .

- ¹³C NMR : Detect carbonyl (C=O, δ ~150 ppm) and quaternary carbons (e.g., C-Br at δ ~115 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular formula (e.g., [M+H]⁺ for C₁₃H₁₂BrFNO₂: calc. 320.0034) .

- HPLC : Use reverse-phase C18 columns (MeCN/H₂O mobile phase) with UV detection (λ = 254 nm) to verify purity (>95%) .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery?

Methodological Answer:

- Directing Groups : Install temporary directing groups (e.g., pyridyl or acetyl) at the 3-position to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4-bromo site .

- Metal Catalysis : Use Pd(PPh₃)₄ for Buchwald-Hartwig amination at the 5-fluoro position, leveraging fluorine’s electron-withdrawing effect to enhance reactivity .

- Protection-Deprotection : Temporarily replace the Boc group with a more labile protecting group (e.g., Fmoc) to enable functionalization at N1 without side reactions .

Basic: How does the tert-butyl group influence the reactivity of this compound in subsequent reactions?

Methodological Answer:

- Steric Shielding : The bulky tert-butyl group protects the indole N1 from electrophilic attack, directing reactivity to the 4-bromo and 5-fluoro positions .

- Solubility Enhancement : Improves solubility in nonpolar solvents (e.g., DCM or toluene), facilitating reactions under homogeneous conditions .

- Stability : Prevents oxidation of the indole ring during harsh conditions (e.g., strong acids/bases), enabling stepwise derivatization .

Advanced: How to design experiments to study the biological activity of this compound derivatives against enzyme targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinases or GPCRs). Focus on halogen bonding (Br/F) and hydrophobic packing with the tert-butyl group .

- Enzyme Assays : Perform kinetic studies (e.g., fluorescence-based assays) to measure IC₅₀ values. Compare with non-halogenated analogs to assess Br/F contributions .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl or I) and correlate changes with activity trends using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.